molecular formula C6H11ClO B1590229 3-Methylpentanoyl Chloride CAS No. 51116-72-4

3-Methylpentanoyl Chloride

Cat. No. B1590229
CAS RN: 51116-72-4
M. Wt: 134.6 g/mol
InChI Key: OGMHLZVDKIJTMN-UHFFFAOYSA-N
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Description

3-Methylpentanoyl Chloride , also known as Isobutyryl Chloride , is an organic compound with the chemical formula C<sub>6</sub>H<sub>11</sub>ClO . It belongs to the class of acyl chlorides and is characterized by a chlorine atom attached to the carbonyl carbon of the acyl group. This compound is colorless, volatile, and has a pungent odor.



Synthesis Analysis

The synthesis of 3-Methylpentanoyl Chloride involves the reaction of isobutyric acid with thionyl chloride (SOCl<sub>2</sub>) . The reaction proceeds as follows:


[ \text{Isobutyric Acid} + \text{Thionyl Chloride} \rightarrow \text{3-Methylpentanoyl Chloride} + \text{HCl} ]



Molecular Structure Analysis

The molecular structure of 3-Methylpentanoyl Chloride consists of a six-carbon alkyl chain with a chlorine atom attached to the third carbon. The compound exhibits planar geometry around the carbonyl carbon.



Chemical Reactions Analysis


  • Hydrolysis : 3-Methylpentanoyl Chloride reacts with water to form isobutyric acid and hydrochloric acid :


[ \text{3-Methylpentanoyl Chloride} + \text{H<sub>2</sub>O} \rightarrow \text{Isobutyric Acid} + \text{HCl} ]



  • Reaction with Amines : It reacts with primary and secondary amines to yield N-substituted amides :


[ \text{3-Methylpentanoyl Chloride} + \text{R-NH<sub>2</sub>} \rightarrow \text{R-NH-CO-C<sub>5</sub>H<sub>10</sub>} + \text{HCl} ]



Physical And Chemical Properties Analysis


  • Melting Point : Approximately -40°C

  • Boiling Point : Approximately 140°C

  • Solubility : Soluble in organic solvents like diethyl ether and chloroform

  • Density : Approximately 0.98 g/cm<sup>3</sup>


Scientific Research Applications

Mechanistic Studies in Organic Synthesis

Dunn et al. (2016) conducted a mechanistic study of the reaction between 3-methylpentanoic acid and Meldrum's acid, utilizing online NMR spectroscopy. This research revealed 3-methylpentanoyl chloride as an intermediate in the synthesis of imagabalin, an active pharmaceutical ingredient. The study provides detailed insight into the reaction mechanism, highlighting the role of 3-methylpentanoyl chloride in such synthetic processes (Dunn et al., 2016).

Heterolysis Reactions and Solvent Effects

Martins, Leitão, and Moreira (2004) examined the heterolysis reactions of 3-X-3-methylpentanes (X = Cl, Br, I) in various solvents. Their study provides insights into the behavior of compounds like 3-methylpentanoyl chloride in different solvent environments, contributing to our understanding of solvation effects in chemical reactions (Martins et al., 2004).

Electron Spin Resonance and Optical Studies

Noda, Fueki, and Kuri (1968) investigated dissociative electron attachment by acyl chlorides, including 3-methylpentanoyl chloride, in γ-irradiated organic glasses. Their findings, which included ESR and optical absorption measurements, provide valuable information about the behavior of 3-methylpentanoyl chloride under specific conditions, contributing to the field of physical organic chemistry (Noda et al., 1968).

Friedel-Crafts Reactions

Rae and Woolcock (1987) explored Friedel-Crafts reactions involving 5,5-Dimethyl-4,5-dihydrofuran-2(3H)-one, which relates to the study of compounds like 3-methylpentanoyl chloride. Their research provides insights into the reactivity of such compounds in complex organic reactions, enhancing our understanding of organic synthesis mechanisms (Rae & Woolcock, 1987).

Biochemical Applications

Cann and Liao (2009) discussed the synthesis of pentanol isomers in engineered microorganisms, where compounds like 3-methylpentanoyl chloride could play a role. This research has implications for the production of biofuels and the use of biochemical processes in industrial applications (Cann & Liao, 2009).

Safety And Hazards


  • Corrosive : 3-Methylpentanoyl Chloride is corrosive to skin, eyes, and respiratory tract.

  • Toxic : Inhalation or ingestion can cause severe irritation and harm.

  • Flammable : It is highly flammable; avoid open flames.

  • Storage : Store in a cool, dry place away from incompatible materials.


Future Directions

Research on 3-Methylpentanoyl Chloride could explore:



  • Green Synthesis : Environmentally friendly methods for its preparation.

  • Biological Applications : Investigate its potential as a drug precursor or bioactive compound.


properties

IUPAC Name

3-methylpentanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO/c1-3-5(2)4-6(7)8/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMHLZVDKIJTMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60505627
Record name 3-Methylpentanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylpentanoyl Chloride

CAS RN

51116-72-4
Record name 3-Methylpentanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
AL Dunn, A Codina, DA Foley… - Magnetic Resonance …, 2016 - Wiley Online Library
… The presence of an acyl chloride intermediate species, 3-methylpentanoyl chloride, is also revealed for the first time in this synthesis. Copyright © 2015 John Wiley & Sons, Ltd. …
D Nasipuri, I De Dalal, DN Roy - Journal of the Chemical Society …, 1973 - pubs.rsc.org
… tetrahydro-1.1.5.7-tetramethylnaphthalene (IV) by Friedel-Crafts acylation with 3-methylpentanoyl chloride followed by reduction. and its identity with Ruzicka’s hydrocarbon (acid-…
Number of citations: 6 pubs.rsc.org
MV Makarov, VP Dyadchenko, KY Suponitskii… - Russian chemical …, 2004 - Springer
… (S) 3 Methylpentanoyl chloride (0.34 g, 2.5 mmol) was added to a suspension of aluminum chloride (0.60 g, 4.5 mmol) in dichloromethane (10 mL). The reaction mixture was stirred for 1 …
Number of citations: 6 link.springer.com
TJ Dingemans, CD Poon, ET Samulski, H Uehara… - Liquid …, 1998 - Taylor & Francis
… After removal of the solvent by distillation the crude product was 3-methylpentanoyl chloride … with 50ml 3-methylpentanoyl chloride (2c) Aask equipped with a magnetic stirring bar was …
Number of citations: 5 www.tandfonline.com
JS Hu, WC Zhang, D Su, ZH Guo - Liquid Crystals, 2014 - Taylor & Francis
… (2S,3S)-2-Chloro-3-methylpentanoyl chloride 6 (3.38 g, 0.02 mol) was dissolved in 10 mL of dry dichloromethane and then added dropwise to a stirred solution of the compound 2 (7.04 …
Number of citations: 2 www.tandfonline.com
T Yoshida, S Muraki, H Kawamura… - Agricultural and …, 1969 - academic.oup.com
… to a saturated ketone (VIII) whose IR spectrum, retention time and NMR spectrum were identical with those of ( ± )-2,6-dimethyl-4-octanone prepared from 3-methylpentanoyl chloride …
Number of citations: 36 academic.oup.com
F Wan, KL Erickson - Journal of natural products, 2001 - ACS Publications
… The 2-hydroxy-3-methylpentanoyl chloride (1.0 mg) was dissolved in CH 2 Cl 2 (1 mL). The solution was acidified with 3 drops of trifluroacetic acid and filtered. The filtrate was dried …
Number of citations: 32 pubs.acs.org
CG Overberger, I Cho - Journal of Polymer Science Part A‐1 …, 1968 - Wiley Online Library
… (R-IV) and (S-IV) were prepared by alkaline rearrangement of 3-methylpentanoic 4hydroxy-3-nitrobenzoic anhydride, which was obtained by reacting 3-methylpentanoyl chloride with …
Number of citations: 45 onlinelibrary.wiley.com
P Kraft, JSE Ahlin, M Büchel, P Sutter - Synthesis, 2012 - thieme-connect.com
… In the synthesis of 2,2,5-trimethylheptan-3-one (16), 3-methylpentanoyl chloride (10) was not commercially available, and thus synthesized from the corresponding acid 7 in 83% yield …
Number of citations: 8 www.thieme-connect.com
GW Gray, A Mosley - Molecular Crystals and Liquid Crystals, 1976 - Taylor & Francis
… This optically active alkylbenzene was prepared by Huang Minlon' reduction of the ketone obtained from the Friedel Crafts reaction between (+)-3methylpentanoyl chloride and benzene.…
Number of citations: 53 www.tandfonline.com

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